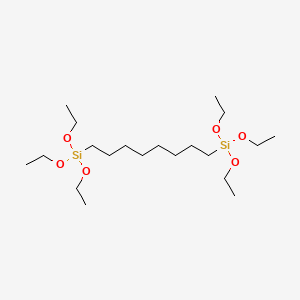

1,8-Bis(triéthoxysilyl)octane

Vue d'ensemble

Description

1,8-Bis(triethoxysilyl)octane: is an organosilicon compound with the molecular formula C20H46O6Si2 and a molecular weight of 438.76 g/mol . It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers . This compound is commonly used as a silane coupling agent, which can react with the surface of inorganic or organic materials to improve adhesion and interface compatibility .

Applications De Recherche Scientifique

Chemistry

1,8-Bis(triethoxysilyl)octane is utilized in the synthesis of hybrid organic-inorganic materials. It acts as a coupling agent that enhances the hydrolytic stability of siliceous surfaces, improving their resistance to moisture and environmental degradation.

- Application : Synthesis of mesoporous structures.

- Mechanism : Forms covalent bonds with inorganic substrates like glass and ceramics.

Biology

In biological applications, this compound is employed to modify biomaterials to improve biocompatibility. It can create coatings that enhance the interaction between biological tissues and medical devices.

- Application : Development of biocompatible coatings.

- Case Study : Surface modification of implants to reduce rejection rates.

Medicine

1,8-Bis(triethoxysilyl)octane is used in drug delivery systems and medical devices. Its hydrophobic properties can be tailored to enhance drug solubility and release profiles.

- Application : Drug delivery systems.

- Case Study : Use in controlled release formulations for therapeutic agents.

Industry

In industrial applications, this silane is crucial for producing hydrophobic coatings, adhesives, and sealants. It significantly improves adhesion properties and durability against environmental factors.

- Application : Coatings for construction materials.

- Mechanism : Enhances surface wettability and resistance to pollutants.

Case Study 1: Enhanced Hydrolytic Stability

Research has demonstrated that surfaces modified with dipodal silanes like 1,8-Bis(triethoxysilyl)octane exhibit significantly improved resistance to hydrolysis compared to conventional silanes. This property is critical for applications in environments exposed to moisture over extended periods .

Case Study 2: Biocompatibility in Medical Devices

Studies on the application of this silane in coatings for medical implants have shown reduced inflammatory responses when compared to untreated surfaces. This underscores its potential for improving patient outcomes in surgical procedures .

Mécanisme D'action

Target of Action

1,8-Bis(triethoxysilyl)octane is a chemical intermediate

Mode of Action

The mode of action of 1,8-Bis(triethoxysilyl)octane involves its interaction with moisture and water, which leads to the formation of ethanol . This reaction is a hydrolysis process, which is a common reaction for silanes.

Biochemical Pathways

The biochemical pathway of 1,8-Bis(triethoxysilyl)octane involves the metabolism of ethanol, which is the hydrolysis product of this compound . Ethanol is metabolized to acetaldehyde and acetic acid .

Pharmacokinetics

It is known that overexposure to ethanol, the hydrolysis product of 1,8-bis(triethoxysilyl)octane, by skin absorption, inhalation, or ingestion may have a narcotic effect .

Result of Action

The result of the action of 1,8-Bis(triethoxysilyl)octane is the production of ethanol, which can have a narcotic effect when overexposed . Ethanol is metabolized to acetaldehyde and acetic acid, which in large quantities result in metabolic acidosis, CNS depression, and death due to respiratory arrest .

Action Environment

The action of 1,8-Bis(triethoxysilyl)octane is influenced by environmental factors such as the presence of moisture and water, which can lead to the formation of ethanol . The US OSHA PEL (TWA) for ethanol is 1000 ppm .

Analyse Biochimique

Biochemical Properties

It is known to react with the surfaces of both organic and inorganic materials, improving their adhesion properties and interfacial compatibility .

Cellular Effects

It is known that the hydrolysis product of this compound is ethanol . Overexposure to ethanol can have a narcotic effect, causing symptoms such as headache, nausea, and drowsiness .

Temporal Effects in Laboratory Settings

It is known to react slowly with moisture and water .

Metabolic Pathways

Its hydrolysis product, ethanol, is metabolized to acetaldehyde and acetic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,8-Bis(triethoxysilyl)octane can be synthesized by reacting 1,8-dichlorooctane with triethoxysilane . The reaction typically involves the replacement of chlorine atoms in 1,8-dichlorooctane with triethoxysilane groups, followed by purification and crystallization to obtain the final product .

Industrial Production Methods: In industrial settings, the production of 1,8-Bis(triethoxysilyl)octane involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:

- Reacting 1,8-dichlorooctane with triethoxysilane in the presence of a catalyst.

- Purifying the product through distillation or crystallization.

- Ensuring the final product meets industry standards for purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: 1,8-Bis(triethoxysilyl)octane undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water to form ethanol and silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked structures.

Common Reagents and Conditions:

Hydrolysis: Water or moisture is required for the hydrolysis reaction.

Condensation: Acidic or basic catalysts can be used to facilitate the condensation reaction.

Major Products Formed:

Hydrolysis: Ethanol and silanol groups.

Condensation: Siloxane bonds and cross-linked structures.

Comparaison Avec Des Composés Similaires

- 1,4-Bis(triethoxysilyl)benzene

- 1,8-Octanediylbis(triethoxysilane)

- 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane

Uniqueness: 1,8-Bis(triethoxysilyl)octane is unique due to its ability to form highly stable cross-linked structures with enhanced hydrolytic stability. This property makes it particularly useful in applications requiring long-term durability and environmental resistance .

Activité Biologique

1,8-Bis(triethoxysilyl)octane (CAS No. 52217-60-4) is an organosilicon compound characterized by its molecular formula and a molecular weight of approximately 438.76 g/mol. This compound has garnered attention in various fields, particularly in biology and materials science, due to its unique chemical properties and potential applications.

Chemical Structure and Properties

1,8-Bis(triethoxysilyl)octane features two triethoxysilyl groups attached to an octane backbone. This structure allows the compound to interact with moisture and water, leading to hydrolysis reactions that produce ethanol and silanol groups. The hydrolysis process can significantly influence its biological activity and applications in biocompatible materials.

| Property | Value |

|---|---|

| Molecular Formula | C20H46O6Si2 |

| Molecular Weight | 438.76 g/mol |

| CAS Number | 52217-60-4 |

| Physical State | Liquid |

1,8-Bis(triethoxysilyl)octane exhibits biological activity primarily through its hydrolysis product, ethanol. The compound's interaction with moisture leads to the generation of ethanol, which can have narcotic effects when overexposed. Ethanol is known to be metabolized into acetaldehyde and acetic acid, which can result in metabolic acidosis and central nervous system (CNS) depression at high concentrations .

Biochemical Pathways

The primary biochemical pathway involves the metabolism of ethanol:

- Hydrolysis Reaction :

- Metabolism of Ethanol :

Pharmacokinetics

The pharmacokinetics of 1,8-bis(triethoxysilyl)octane is influenced by its hydrolysis to ethanol. Overexposure can occur through various routes such as skin absorption, inhalation, or ingestion . The potential for ethanol to cause CNS effects raises concerns about safety in applications involving direct human contact or exposure.

Toxicological Profile

The Safety Data Sheet (SDS) for 1,8-bis(triethoxysilyl)octane indicates that it may cause irritation to the eyes and skin upon contact. Chronic exposure can lead to significant health risks due to the slow release of ethanol upon contact with moisture in biological tissues .

Applications in Biomedical Fields

1,8-Bis(triethoxysilyl)octane has been utilized in various biomedical applications due to its biocompatibility and ability to form siloxane networks:

- Biocompatible Coatings : Used for creating surfaces that are compatible with biological tissues.

- Drug Delivery Systems : Its properties allow for the development of systems that can safely deliver therapeutic agents.

- Medical Devices : Employed in coatings for surgical implants and devices to enhance their integration with biological systems.

Case Studies

- Biocompatibility Studies : Research has shown that coatings made from 1,8-bis(triethoxysilyl)octane exhibit favorable interactions with cell cultures, promoting cell adhesion and proliferation while minimizing toxicity.

- Drug Delivery Research : Studies indicate that drug delivery systems incorporating this compound can effectively release therapeutic agents in a controlled manner while reducing cytotoxicity associated with conventional delivery methods.

Propriétés

IUPAC Name |

triethoxy(8-triethoxysilyloctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJVUUALHWJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503065-10-9 | |

| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30626459 | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-60-4 | |

| Record name | 1,8-Bis(triethoxysilyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.